molecular formula C45H68NO8P B130645 Dphppc CAS No. 98014-38-1

Dphppc

Cat. No. B130645
CAS RN: 98014-38-1
M. Wt: 782 g/mol
InChI Key: KUICZDXXMCRPHS-LZYLQXPQSA-N
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Description

Dphppc, or diphenylpicrylhydrazyl, is a chemical compound widely used to assess the antioxidant capacity of various substances, particularly polyphenols. It is a stable free radical that is reduced in the presence of an antioxidant, causing a change in color that can be quantitatively measured. This change is often used to evaluate the ability of compounds to donate hydrogen atoms to free radicals, which is a key mechanism of antioxidant action .

Synthesis Analysis

The synthesis of this compound-related compounds involves various chemical reactions. For instance, chirally labeled dipalmitoyl-sn-glycero-3-phosphocholines (DPPC) were synthesized by N-methylation of chirally labeled dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), which is a process related to the study of phospholipase D's stereochemistry . Additionally, the synthesis of complex [Ru(dppp)2(CH3CN)Cl][BPh4] from the precursor complex [Ru(PPh3)3Cl2] demonstrates the intricate steps involved in creating compounds for catalytic applications .

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be quite complex. For example, molecular dynamics simulations have been used to study the structural properties of mixed DPPC/DPPE bilayers, revealing changes in the average area per headgroup and membrane thickness with varying concentrations of DPPE . The synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives also provide insights into the planarity and electronic properties of such compounds .

Chemical Reactions Analysis

Chemical reactions involving this compound-related compounds are diverse. The transphosphatidylation of DPPC catalyzed by phospholipase D, which proceeds with retention of configuration at phosphorus, is an example of a specific enzymatic reaction . The catalytic properties of ruthenium complexes in alkyne homocoupling and alkyne–azide cycloaddition reactions also highlight the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds vary widely. The quantitative kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical provides insights into the reactivity and stoichiometry of these antioxidant interactions . The study of mixed DPPC/DPPE bilayers through molecular dynamics simulations sheds light on the dynamic properties of these membranes, such as hydrogen-bond distribution and lateral movement of molecules . The nonlinear optical properties of a novel cluster compound containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrate the potential of these compounds in optoelectronic applications .

Scientific Research Applications

Antioxidant Activity Analysis

One notable application of scientific research related to Dphppc is in the field of antioxidant activity analysis. Munteanu and Apetrei (2021) provide a comprehensive review of various tests used to determine antioxidant activity, including assays based on the transfer of a hydrogen atom and electron, as well as mixed tests. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests, are crucial in antioxidant analysis and determining the antioxidant capacity of complex samples. The combination of chemical methods with electrochemical (bio)sensors can offer detailed insights into the operating mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).

Role in Mineralized Tissue Development

Another application is in understanding the role of highly phosphorylated proteins such as Dentin sialophosphoprotein (DSPP) and Dentin matrix protein-1 (DMP-1) in the development of mineralized tissues like teeth and bones. Suzuki et al. (2012) delve into how DSPP and DMP-1, members of the SIBLING family, contribute to tissue organization and mineralization. They also discuss the systemic effects of these proteins, their molecular mechanisms, and their impact on mineralization processes, highlighting the profound effect of DSPP on dentin mineralization compared to DMP-1 (Suzuki et al., 2012).

Medical Applications of Isotachophoresis

Eid and Santiago (2017) discuss isotachophoresis (ITP) and its application in initiating, controlling, and accelerating chemical reactions involving biomolecular reactants like nucleic acids, proteins, and live cells. This versatile technique is highlighted for its compatibility with a wide range of microfluidic and automated platforms and its emerging role in automating and speeding up chemical reactions. It's been used to demonstrate acceleration of nucleic acid assays, enhance immunoassays, and even detect whole bacterial cell assays, making it a valuable tool in medical and biological research (Eid & Santiago, 2017).

Mechanism of Action

Target of Action

Dphppc, also known as 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-ƒ¿-phosphatidylcholine, is a fluorescent probe that is primarily used to study the dynamics and structure of lipid bilayers . It is often used in the study of membrane fusion .

Mode of Action

This compound interacts with its targets, the lipid bilayers, by integrating into the bilayer structure. The motion of the acyl chain of this compound has been investigated using fluorescence anisotropy decay . The motion of the head group is much faster and wider than that of the acyl chain . When cholesterol is added to the lipid bilayers, the range of motion of the acyl chain decreases, but that of the head group increases .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the dynamics and structure of lipid bilayers. This compound is used as a probe to monitor lipid mixing due to membrane fusion . The fluorescence properties of this compound are sensitive to the concentration of the probe in the lipid bilayers, which makes it a useful tool for studying concentration-dependent properties of membrane-associated probes .

Result of Action

The primary result of this compound’s action is the alteration of the dynamics and structure of lipid bilayers. It provides valuable insights into the motion of the acyl chain and the head group in the lipid bilayers . This information can be used to better understand the properties of lipid bilayers and the process of membrane fusion .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of cholesterol in the lipid bilayers can affect the range of motion of the acyl chain and the head group . Furthermore, the concentration of this compound in the lipid bilayers can influence its fluorescence properties, which in turn affects its utility as a probe for studying membrane-associated properties .

Biochemical Analysis

Biochemical Properties

Dphppc plays a crucial role in biochemical reactions, particularly in the formation of liposomes. It interacts with other biomolecules such as cholesterol and octyl-β-D-glucopyranoside (OGP) to form hybrid membranes . These interactions are primarily hydrophobic in nature, driven by the fatty acid chains of this compound .

Cellular Effects

The effects of this compound on cells are largely mediated through its role in liposome formation. Liposomes can encapsulate both hydrophilic and hydrophobic substances, protecting them from physiological degradation and extending their half-life . This influences cell function by enabling the controlled release of encapsulated substances, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules in the lipid bilayer of liposomes. It can incorporate substances like ibuprofen into the hydrophobic core of the liposome, leading to changes in membrane fluidity and compactness . This can influence the activity of enzymes and other proteins within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability, with liposomes containing this compound showing no significant degradation over a period of three months .

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the substances encapsulated within the liposomes. For example, liposomes containing diphenhydramine hydrochloride demonstrated a sustained release over a period of 48 hours . The specific dosage effects of this compound itself in animal models have not been extensively studied.

Transport and Distribution

This compound, as a component of liposomes, can be transported and distributed within cells and tissues via endocytosis. The liposomes can interact with various transporters or binding proteins, influencing their localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes and liposomes. It does not contain any known targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-LZYLQXPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98014-38-1, 117142-43-5
Record name 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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